ビス(ピリジン)ヨードニウム(1)テトラフルオロホウ酸

説明

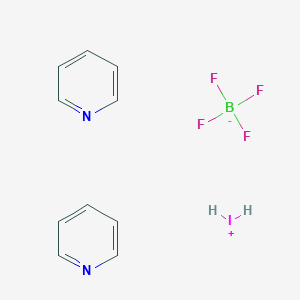

Bis(pyridine)iodonium tetrafluoroborate, also known as Bis(pyridine)iodonium tetrafluoroborate, is a useful research compound. Its molecular formula is C10H12BF4IN2 and its molecular weight is 373.93 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(Pyridine)iodonium(1)tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(pyridine)iodonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(pyridine)iodonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

テルペン誘導体の選択的ヨード官能基化

ビス(ピリジン)ヨードニウム(1)テトラフルオロホウ酸は、単純なテルペンから得られたアセタールと反応し、優れた位置選択性とジアステレオ面選択性で選択的なヨード官能基化を実現します .

置換ナフタレンの合成

2-アルキニル置換ベンズアルデヒドにビス(ピリジン)ヨードニウム(1)テトラフルオロホウ酸を加えると、アルケンまたはアルキンで処理することにより置換ナフタレン生成物が生成されます .

酸素ヘテロ環の組み立て

続いて、第一級アルコールで処理すると、酸素含有ヘテロ環が得られます .

四環式テトラヒドロフランの合成

一連の潜在的な広域スペクトル向精神薬の合成の重要なステップで、ビス(ピリジン)ヨードニウム(1)テトラフルオロホウ酸を使用して、四環式テトラヒドロフランが生成されました .

一般的なヨウ素化

ビス(ピリジン)ヨードニウム(1)テトラフルオロホウ酸は、一般的なヨウ素化に役立つことが報告されています .

アルコールのカルボニルへの酸化

ビス(ピリジン)ヨードニウム(1)テトラフルオロホウ酸は、アルコールのカルボニルへの酸化にも使用されます .

シクロアルカノールの光分解反応

シクロアルカノールの光分解反応では環開裂生成物が生成され、一方、熱反応では酸化中に環はそのまま残りました .

遊離フェノール性基の選択的ヨウ素化

ビス(ピリジン)ヨードニウム(1)テトラフルオロホウ酸は、固相合成中のチロシン残基の遊離フェノール性基の選択的ヨウ素化にも役立ちます .

生化学分析

Biochemical Properties

Bis(Pyridine)iodonium(1)tetrafluoroborate plays a significant role in biochemical reactions. It is known to react with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control

Molecular Mechanism

It is known to exert its effects at the molecular level through its iodinating and oxidizing properties

生物活性

Bis(pyridine)iodonium tetrafluoroborate (IPyBF) is a versatile reagent known for its applications in organic synthesis, particularly as an oxidizing and iodinating agent. This compound has garnered attention due to its unique reactivity and potential biological applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

IPyBF is characterized by the presence of a pyridine ligand coordinated to an iodine atom, which enhances its electrophilic properties. The tetrafluoroborate anion provides stability and solubility in various solvents, making it suitable for diverse chemical reactions.

Mechanisms of Biological Activity

The biological activity of IPyBF primarily stems from its ability to act as an oxidizing agent. It facilitates the oxidation of alcohols to carbonyl compounds, which are crucial intermediates in the synthesis of biologically active molecules. The compound's reactivity can be modulated based on the structure of the substrate and reaction conditions.

Oxidation Reactions

IPyBF has been shown to selectively oxidize various alcohols, including primary, secondary, and benzylic alcohols. The oxidation pathways include:

- Beta-scission reactions: Particularly observed with cycloalkanols, leading to the formation of aldehydes and ketones.

- Alpha-oxidation processes: This involves the oxidation of primary alcohols to aldehydes or esters depending on reaction conditions .

1. Selective Iodination

A study highlighted the use of IPyBF for regioselective iodination of BINAP dioxide, demonstrating its utility in synthesizing complex organic molecules . This process is significant in pharmaceutical chemistry where iodinated compounds serve as essential building blocks.

2. Asymmetric Halofunctionalization

Research has explored the application of bis(pyridine)iodine complexes in asymmetric halofunctionalization reactions. Chiral bidentate pyridine ligands were synthesized to facilitate these reactions, although challenges related to enantioselectivity were noted . The study concluded that while IPyBF can promote halogen transfer, achieving high enantiomeric excess remains complex.

Biological Implications

The oxidative capabilities of IPyBF position it as a potential candidate for developing therapeutic agents. Its ability to modify biological molecules through selective oxidation could lead to new drug formulations or synthetic pathways for bioactive compounds.

Table 1: Summary of Biological Activities

特性

IUPAC Name |

iodanium;pyridine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXJCTSZJWIBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF4IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447027 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15656-28-7 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。